molecular formula C10H9BrOS B14013245 4-Bromo-7-(methylthio)-2,3-dihydro-1H-inden-1-one

4-Bromo-7-(methylthio)-2,3-dihydro-1H-inden-1-one

Cat. No.: B14013245
M. Wt: 257.15 g/mol
InChI Key: DXQKAHSVXAQJJA-UHFFFAOYSA-N
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Description

4-Bromo-7-(methylthio)-2,3-dihydro-1H-inden-1-one is an organic compound that features a bromine atom, a methylthio group, and a dihydroindenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-(methylthio)-2,3-dihydro-1H-inden-1-one typically involves the bromomethylation of thiols. One efficient method for bromomethylation uses paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as reagents . This method minimizes the generation of highly toxic byproducts and provides a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromomethylation processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-(methylthio)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-7-(methylthio)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-7-(methylthio)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methylthio group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-7-(methylthio)-2,3-dihydro-1H-inden-1-one is unique due to its combination of a bromine atom, a methylthio group, and a dihydroindenone structure

Properties

Molecular Formula

C10H9BrOS

Molecular Weight

257.15 g/mol

IUPAC Name

4-bromo-7-methylsulfanyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9BrOS/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3

InChI Key

DXQKAHSVXAQJJA-UHFFFAOYSA-N

Canonical SMILES

CSC1=C2C(=C(C=C1)Br)CCC2=O

Origin of Product

United States

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